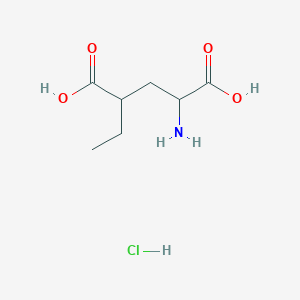
4-Ethylglutamic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylglutamic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO4 and a molecular weight of 211.647 g/mol It is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylglutamic acid hydrochloride typically involves the alkylation of glutamic acid derivatives. One common method is the reaction of glutamic acid with ethyl halides under basic conditions to introduce the ethyl group at the desired position. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process includes the use of reactors for controlled addition of reagents, followed by purification steps such as crystallization and filtration to obtain the final product in high purity.
化学反応の分析
Types of Reactions: 4-Ethylglutamic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
4-Ethylglutamic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-ethylglutamic acid hydrochloride involves its interaction with specific molecular targets. As a derivative of glutamic acid, it may interact with glutamate receptors in the nervous system, influencing neurotransmission. The compound can activate both ionotropic and metabotropic glutamate receptors, leading to various physiological effects .
類似化合物との比較
Glutamic Acid: The parent compound, widely used in protein synthesis and neurotransmission.
4-Aminobenzoic Acid Hydrochloride: Another derivative with different functional groups and applications.
3-Ethyl-3-Methylglutaric Acid: A structurally similar compound with distinct chemical properties.
Uniqueness: 4-Ethylglutamic acid hydrochloride is unique due to the presence of the ethyl group, which imparts specific chemical and biological properties. This modification can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
160806-20-2 |
|---|---|
分子式 |
C7H14ClNO4 |
分子量 |
211.64 g/mol |
IUPAC名 |
2-amino-4-ethylpentanedioic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-2-4(6(9)10)3-5(8)7(11)12;/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12);1H |
InChIキー |
PYERNUXYVJCBSD-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(C(=O)O)N)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


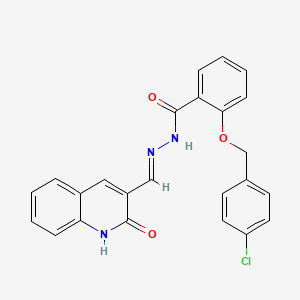
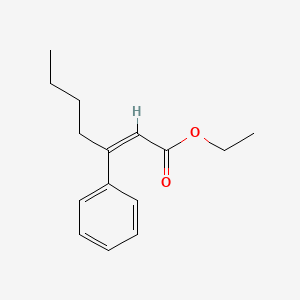

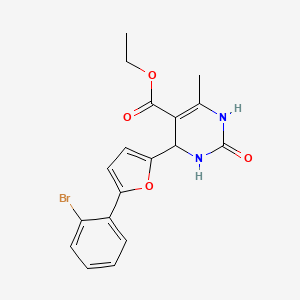


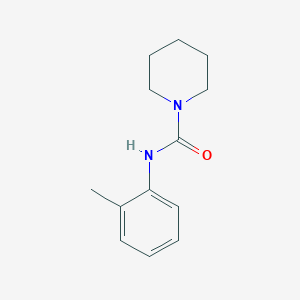
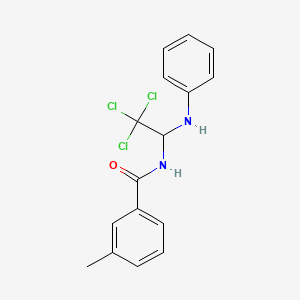
![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)

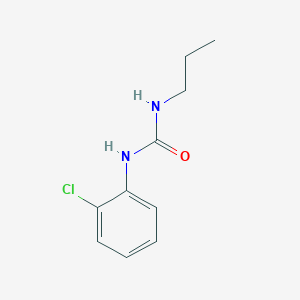
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)


